N-Phenylacetyl-Gly-Lys
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Overview
Description
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a phenylacetyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid typically involves multiple steps, starting with the preparation of the phenylacetyl group and its subsequent attachment to the hexanoic acid backbone. Common synthetic routes include:
Amidation Reaction: The phenylacetyl group is introduced through an amidation reaction with hexanoic acid.
Protection and Deprotection Steps: Protecting groups are often used to prevent unwanted reactions at the amino groups during the synthesis.
Coupling Reactions: The final coupling of the amino groups with the phenylacetyl group is achieved under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: A simpler analog with similar structural features but lacking the phenylacetyl group.
Phenylacetic acid: Shares the phenylacetyl moiety but differs in the rest of the structure.
Uniqueness
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Biological Activity
N-Phenylacetyl-Gly-Lys (NPAcGK) is a dipeptide compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cognitive enhancement. This article explores the biological activity of NPAcGK, summarizing research findings, case studies, and relevant data.
Overview of this compound
NPAcGK is a derivative of glycine and lysine, modified with a phenylacetyl group. This modification is believed to enhance its bioavailability and biological activity. The compound is structurally similar to other nootropic agents, which are known to improve cognitive function.
- Acetylation Activity : NPAcGK is involved in acetylation processes, which are crucial for various biological functions, including gene expression and protein modification. It acts as a substrate for Gcn5-related N-acetyltransferases (GNATs), enzymes that catalyze the acetylation of lysine residues in proteins .
- Neuroprotective Effects : Research indicates that NPAcGK exhibits neuroprotective properties. In animal models, it has been shown to improve neuronal viability under conditions of oxidative stress and glutamate toxicity, suggesting a role in protecting against neurodegeneration .
- Cognitive Enhancement : Studies have demonstrated that NPAcGK can enhance cognitive performance in various behavioral tests. For instance, it has been reported to improve memory retention and learning capabilities in rodent models subjected to stress or neurotoxic agents .
In Vivo Studies
A series of experiments have been conducted to evaluate the effects of NPAcGK on cognitive function and neuroprotection:
- Cognitive Tests : In a study involving Wistar rats, administration of NPAcGK improved performance in step-through passive avoidance tasks, indicating enhanced memory retention .
- Neuroprotection : NPAcGK treatment resulted in reduced neuronal death in hippocampal HT-22 cells exposed to glutamate toxicity. This suggests that the compound may mitigate excitotoxic damage .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a controlled study, rats were administered NPAcGK prior to exposure to a neurotoxic agent (glutamate). The results showed a significant decrease in markers of neuronal damage and an increase in survival rates among treated animals compared to controls.
Case Study 2: Cognitive Function Improvement
Another study focused on the effects of NPAcGK on learning abilities in aged rats. The treated group exhibited improved performance in maze navigation tasks compared to untreated counterparts, suggesting potential applications for age-related cognitive decline.
Properties
IUPAC Name |
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMTNCRVUYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399272 |
Source
|
Record name | N-Phenylacetyl-Gly-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113969-25-8 |
Source
|
Record name | N-Phenylacetyl-Gly-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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